3-Etil-5-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-YL)-1H-indazol

Descripción general

Descripción

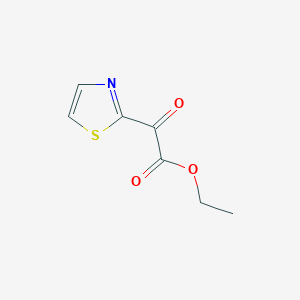

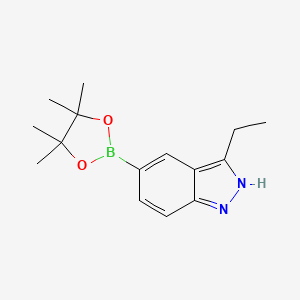

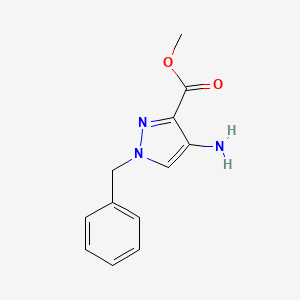

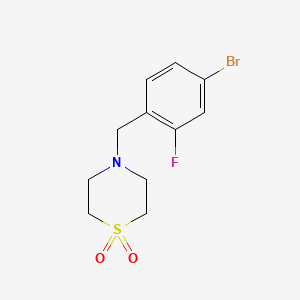

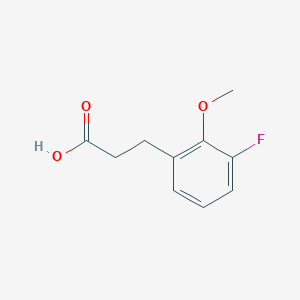

“3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole” is a chemical compound with the molecular formula C14H22BNO2 . It has a molecular weight of 247.14 .

Molecular Structure Analysis

The molecular structure of this compound includes an indazole ring, which is a type of heterocyclic aromatic organic compound. This ring is substituted with an ethyl group at the 3-position and a complex group involving a tetramethyl-dioxaborolane ring at the 5-position .Aplicaciones Científicas De Investigación

Radiofluoración en química medicinal

Este compuesto se puede usar en estrategias de radiofluoración en etapa tardía 18 F para etiquetar moléculas con una amplia gama de funcionalidades relevantes para la química medicinal . Esto es particularmente útil para (hetero) arenos, con el objetivo de obtener información única in vivo sobre la farmacocinética/farmacodinamia (PK/PD) utilizando la tomografía por emisión de positrones (PET) .

Desarrollo de fármacos

El compuesto se puede utilizar en procesos de desarrollo de fármacos . La capacidad de etiquetar moléculas con flúor-18 puede proporcionar información esencial in vivo en una etapa temprana mediante la medición directa de las concentraciones de absorción tisular de las moléculas radiomarcadas de interés .

Reacciones catalizadas por cobre

Se puede utilizar en reacciones catalizadas por cobre . La radiofluoración oxidativa mediada por cobre de ésteres/ácidos de ácido ariborónico ha tenido éxito en moléculas pequeñas que contienen grupos (hetero) aromáticos relativamente simples .

Síntesis de moléculas complejas

Este compuesto se puede utilizar en la síntesis de moléculas de importancia clínica que contienen esqueletos más complejos con varios motivos aromáticos .

Etiquetado basado en fragmentos

Se puede utilizar en etiquetado basado en fragmentos . Esta estrategia consta de dos pasos; primero, un sintón se radiomarca, que luego se hace reaccionar con un bloque de construcción secundario .

Fabricación y abastecimiento a granel

Este compuesto se puede utilizar para la fabricación y el abastecimiento a granel . Se puede utilizar en la producción de impurezas en stock o en pedido pendiente .

Mecanismo De Acción

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole acts as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Specifically, 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole binds to the active site of the COX enzyme and prevents the enzyme from converting arachidonic acid into prostaglandins. This inhibition of prostaglandin production can lead to a variety of anti-inflammatory effects.

Biochemical and Physiological Effects

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole has been studied for its potential to act as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent. In animal studies, the compound has demonstrated anti-inflammatory effects in a variety of models, including models of arthritis, colitis, and asthma. Additionally, 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole has been shown to have antioxidant and neuroprotective effects in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole for lab experiments include its low toxicity, its ability to be synthesized from readily available starting materials, and its ability to act as a potent inhibitor of cyclooxygenase (COX) enzymes. The main limitation of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole is its relatively short half-life, which limits its potential for long-term use in laboratory experiments.

Direcciones Futuras

There are a variety of potential future directions for the study of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole. These include further investigation into its potential to act as an anti-inflammatory, antioxidant, and neuroprotective agent. Additionally, further research into the pharmacokinetics and pharmacodynamics of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole could lead to a better understanding of its potential therapeutic uses. Additionally, further research into the synthesis methods of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole could lead to improved methods of production. Finally, further research into the structure-activity relationships of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indazole could lead to the development of novel compounds with similar activities.

Propiedades

IUPAC Name |

3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O2/c1-6-12-11-9-10(7-8-13(11)18-17-12)16-19-14(2,3)15(4,5)20-16/h7-9H,6H2,1-5H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQOMKBLCGMCNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3C=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50698936 | |

| Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

864774-69-6 | |

| Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864774-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50698936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(2S)-1-(tert-Butoxycarbonyl)pyrrolidinyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1395627.png)

![6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1395628.png)

![Ethyl 5-hydroxy-7-oxo-2-phenyl-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395629.png)

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-propyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395630.png)

![3-[(Tetrahydropyran-4-ylmethyl)-amino]-azetidine-1-carboxylic acid tert-butyl ester](/img/structure/B1395634.png)

![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1395638.png)

![Ethyl 8-allyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395641.png)

![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1395644.png)